molecular formula C19H25N3O3S B4322303 methyl [({[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetyl)amino](phenyl)acetate

methyl [({[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetyl)amino](phenyl)acetate

Cat. No.: B4322303
M. Wt: 375.5 g/mol
InChI Key: JHVVOJXMJSLNKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl ({[(5-isobutyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)(phenyl)acetate is a complex organic compound that features an imidazole ring, a thioether linkage, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [({[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetyl)amino](phenyl)acetate typically involves multiple steps, starting with the preparation of the imidazole ring. One common method for synthesizing imidazoles is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . The imidazole ring can then be functionalized with isobutyl and methyl groups through various substitution reactions.

The thioether linkage is introduced by reacting the imidazole derivative with a suitable thiol compound under mild conditions. The final step involves the esterification of the resulting compound with methyl acetate in the presence of an acid catalyst to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl ({[(5-isobutyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)(phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of methyl [({[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetyl)amino](phenyl)acetate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The thioether linkage may also play a role in the compound’s reactivity and interaction with biological molecules . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl ({[(5-isobutyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)(phenyl)acetate is unique due to its combination of an imidazole ring, thioether linkage, and ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

methyl 2-[[2-[[5-methyl-4-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-12(2)10-15-13(3)20-19(21-15)26-11-16(23)22-17(18(24)25-4)14-8-6-5-7-9-14/h5-9,12,17H,10-11H2,1-4H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVVOJXMJSLNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)SCC(=O)NC(C2=CC=CC=C2)C(=O)OC)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl [({[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetyl)amino](phenyl)acetate
Reactant of Route 2
Reactant of Route 2
methyl [({[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetyl)amino](phenyl)acetate
Reactant of Route 3
Reactant of Route 3
methyl [({[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetyl)amino](phenyl)acetate
Reactant of Route 4
Reactant of Route 4
methyl [({[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetyl)amino](phenyl)acetate
Reactant of Route 5
Reactant of Route 5
methyl [({[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetyl)amino](phenyl)acetate
Reactant of Route 6
Reactant of Route 6
methyl [({[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetyl)amino](phenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.